N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-24-12-17(20(26)22-14-8-10-16(28-2)11-9-14)19-18(13-24)21(27)25(23-19)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZGDAHHSSNFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate hydrazines with β-ketoesters, followed by further functionalization steps to introduce the methoxyphenyl and phenyl groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reactions but can include various substituted pyrazolo[4,3-c]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve:
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of cell proliferation.
Case Study : A study on HCT116 cells demonstrated the compound's ability to activate apoptotic pathways effectively.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate to high activity against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 ± 1.2 | |
| Escherichia coli | 15 ± 1.0 |
Enzyme Inhibition
N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has shown potential as an enzyme inhibitor, particularly in pathways involved in cancer progression and microbial resistance.
Chemical Reactions and Mechanisms
The compound undergoes various chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are common with halogenated derivatives.
Research Findings and Insights
Numerous studies have highlighted the therapeutic potential of this compound:
- Anticancer Mechanism Investigation : Research has confirmed its role in inducing apoptosis in specific cancer cell lines.
- Antimicrobial Efficacy : In vitro studies have shown effectiveness against multidrug-resistant bacterial strains.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound is compared to analogues with modifications at two critical positions:
Amide Substituent (R1) : Determines solubility and target interaction.
5-Position Substituent (R2) : Influences steric bulk and lipophilicity.
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, structural characteristics, and biological activity, supported by relevant data tables and research findings.
Structural Characteristics
The compound features a unique pyrazolo[4,3-c]pyridine core structure with various functional groups that contribute to its chemical reactivity and biological activity. The presence of the methoxyphenyl group and the carboxamide moiety enhances its potential interactions with biological targets.
Molecular Structure
- Chemical Formula : C24H21N3O3
- Molecular Weight : 401.44 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing 4-methoxyphenyl derivatives and pyrazolo compounds.
- Reagents : Acids, bases, and solvents such as ethanol or dichloromethane are often used to optimize yield and selectivity.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Studies have shown that N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenylpyrazolo compounds demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate to high activity against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 ± 1.2 | |
| Escherichia coli | 15 ± 1.0 |
3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in targeting specific pathways involved in cancer progression and microbial resistance.
Case Studies
Case Study 1: Anticancer Mechanism Investigation
A study investigated the mechanism by which N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenylpyrazolo compounds induce apoptosis in cancer cells. The results demonstrated that the compound activates caspase pathways leading to programmed cell death in HCT116 cells.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. The findings suggested that the compound could serve as a lead structure for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization and condensation. For example, similar pyrazolo-pyrimidine derivatives are synthesized by reacting substituted hydrazides with ketones under acidic conditions, followed by cyclization using reagents like phosphorus oxychloride (POCl₃) . Key intermediates, such as methyl 5-amino-1H-pyrazole-4-carboxylate, are prepared using established protocols .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D structure and confirming regiochemistry. For analogous compounds, SC-XRD data (e.g., R factor < 0.06, data-to-parameter ratio > 13) have been used to validate bond lengths, angles, and substituent orientations . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy help identify functional groups and monitor reaction progress .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of pyrazolo-pyridine derivatives be addressed?
- Methodology : Substituent electronic effects and reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity. For instance, electron-withdrawing groups on the phenyl ring can direct cyclization to the desired position. Computational modeling (e.g., DFT) aids in predicting favorable reaction pathways . Experimental optimization via Design of Experiments (DoE) is recommended to screen conditions .
Q. What computational tools are effective in optimizing reaction pathways for this compound?
- Methodology : Quantum chemical calculations (e.g., reaction path searches using density functional theory) combined with machine learning can predict intermediates and transition states. The ICReDD framework integrates computational and experimental data to accelerate reaction design, reducing trial-and-error approaches .
Q. How should conflicting spectral data (e.g., NMR shifts vs. X-ray results) be resolved?
- Methodology : Cross-validation using multiple techniques is essential. For example, SC-XRD resolves crystal packing effects that may distort NMR-derived geometries . Dynamic NMR experiments can probe conformational flexibility in solution, while solid-state NMR complements crystallographic data .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodology : Systematic structural modifications (e.g., varying substituents on the phenyl or pyridine rings) followed by biological assays (e.g., enzyme inhibition, cytotoxicity) can identify pharmacophores. For analogs, fluorinated or methoxy groups have shown enhanced bioactivity . Docking studies with target proteins (e.g., kinases) further rationalize SAR .
Experimental Design & Data Analysis
Q. How can synthetic yields be improved for large-scale preparation?
- Methodology : Optimize solvent systems (e.g., DMF or THF for solubility) and catalysts (e.g., Pd for cross-coupling steps). For example, ethyl ester derivatives of similar compounds achieved higher yields (70–85%) using LiOH-mediated hydrolysis . Reaction monitoring via HPLC ensures purity and identifies side products .
Q. What analytical methods are suitable for detecting degradation products under varying pH conditions?
- Methodology : High-resolution LC-MS or GC-MS can identify degradation pathways (e.g., hydrolysis of the carboxamide group). Stability studies at pH 1–13, combined with accelerated thermal testing, provide kinetic data for shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
